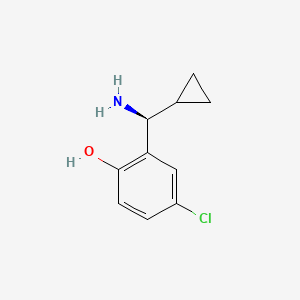
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and chlorophenol groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The amino and chlorophenol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Amino(cyclopropyl)methyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the chlorophenol moiety provides opportunities for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-[(S)-amino(cyclopropyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1 |
Clave InChI |
NDICKVYGWMUVHB-JTQLQIEISA-N |
SMILES isomérico |
C1CC1[C@@H](C2=C(C=CC(=C2)Cl)O)N |
SMILES canónico |
C1CC1C(C2=C(C=CC(=C2)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















